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1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine Documentation Hub

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  • Product: 1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine
  • CAS: 743416-40-2

Core Science & Biosynthesis

Foundational

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine: A Technical Guide

Executive Summary 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine (CAS: 743416-40-2) is a versatile heterocyclic building block extensively utilized in modern medicinal chemistry. Structurally, it consists of a 3,5-di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine (CAS: 743416-40-2) is a versatile heterocyclic building block extensively utilized in modern medicinal chemistry. Structurally, it consists of a 3,5-dimethylisoxazole core—a recognized bioisostere for phenyl rings and a pharmacophore for bromodomain (BET) inhibition—linked via a methylene bridge to a piperazine ring.

The molecule serves as a critical "linker-headgroup" scaffold. The piperazine moiety provides a secondary amine handle for rapid diversification (e.g., via amide coupling or SNAr reactions), while the isoxazole unit confers unique electrostatic properties, metabolic stability, and specific binding potential (e.g., acetyl-lysine mimicry). This guide details its physicochemical properties, synthetic routes, reactivity profiles, and applications in drug discovery.

Chemical Identity & Physicochemical Profile

Identification
Parameter Details
IUPAC Name 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine
Common Synonyms 1-(3,5-Dimethylisoxazol-4-ylmethyl)piperazine; 4-(Piperazin-1-ylmethyl)-3,5-dimethylisoxazole
CAS Number 743416-40-2
Molecular Formula C₁₀H₁₇N₃O
SMILES CC1=C(CN2CCNCC2)C(C)=NO1
InChI Key LLJBKECMPVCSDS-UHFFFAOYSA-N
Physicochemical Properties

The following data represents a consensus of experimental and predicted values suitable for laboratory handling and computational modeling.

Property Value / Range Significance
Molecular Weight 195.26 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
Physical State Viscous Oil or Low-Melting SolidOften handled as an HCl or oxalate salt for improved stability.
pKa (Piperazine N4) ~9.8 (Basic)Secondary amine; highly nucleophilic at physiological pH.
pKa (Piperazine N1) ~5.6The nitrogen attached to the methylene bridge is less basic.
logP (Predicted) 0.5 – 0.9Moderate hydrophilicity; good aqueous solubility in salt form.
Topological PSA ~45 ŲGood membrane permeability profile (Rule of 5 compliant).
H-Bond Donors 1 (NH)The secondary amine is the sole donor.
H-Bond Acceptors 4 (3 N, 1 O)Includes the isoxazole ring nitrogen and oxygen.

Synthesis & Manufacturing Methodologies

Two primary routes are employed for the synthesis of this scaffold. Route A (Reductive Amination) is preferred for its milder conditions and higher functional group tolerance, while Route B (Nucleophilic Substitution) is a traditional alternative.

Route A: Reductive Amination (Preferred)

This method couples 3,5-dimethylisoxazole-4-carbaldehyde with an excess of piperazine . Using an excess of piperazine prevents the formation of the "bis" byproduct (where one piperazine reacts with two aldehyde molecules).

  • Precursor: 3,5-Dimethylisoxazole-4-carbaldehyde (CAS: 54593-26-9).[1]

  • Reagents: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN); Acetic acid (catalyst).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Protocol:

  • Dissolution: Dissolve 3,5-dimethylisoxazole-4-carbaldehyde (1.0 eq) in DCE (0.2 M concentration).

  • Amine Addition: Add Piperazine (3.0 – 5.0 eq) to the solution. Note: Excess is critical to favor the mono-substituted product.

  • Activation: Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Add Sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Stir at RT for 4–16 hours under nitrogen atmosphere. Monitor by LC-MS for disappearance of the aldehyde.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification: The excess piperazine stays in the aqueous phase or is removed via flash chromatography (DCM:MeOH:NH₄OH gradient).

Route B: Nucleophilic Substitution

This route utilizes 4-(chloromethyl)-3,5-dimethylisoxazole reacting with piperazine. It is faster but carries a higher risk of over-alkylation.

  • Precursor: 4-(Chloromethyl)-3,5-dimethylisoxazole (CAS: 19788-37-5).

  • Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).

  • Solvent: Acetonitrile (ACN) or DMF.

Synthesis Workflow Diagram

SynthesisPath Aldehyde 3,5-Dimethylisoxazole- 4-carbaldehyde Imine Imine Intermediate Aldehyde->Imine AcOH, DCM RT, 30 min Piperazine Piperazine (Excess) Piperazine->Imine Product 1-[(3,5-Dimethyl-1,2-oxazol- 4-yl)methyl]piperazine Imine->Product NaBH(OAc)3 Reductive Amination Chloride 4-(Chloromethyl)- 3,5-dimethylisoxazole Chloride->Product Piperazine, K2CO3 ACN, Reflux (SN2 Substitution)

Caption: Comparative synthetic pathways. The reductive amination route (top) is generally preferred for higher selectivity.

Reactivity & Derivatization Strategy

The utility of this scaffold lies in the secondary amine of the piperazine ring. It acts as a nucleophile, allowing researchers to "snap" this unit onto various core scaffolds.

Key Reactivity Modes
  • Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form amides. This is standard in generating Bromodomain (BET) inhibitors .

  • SNAr: Reaction with aryl halides (e.g., chloropyrimidines) to form biaryl amines. Common in Kinase inhibitor design.

  • Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

Isoxazole Ring Stability
  • Acid/Base Stability: The 3,5-dimethylisoxazole ring is robust under standard acidic (removal of Boc groups) and basic (saponification) conditions.

  • Reducing Conditions: Stable to NaBH₄ and catalytic hydrogenation under mild conditions. However, strong reducing conditions (e.g., Raney Ni/H₂ or LiAlH₄ at high temp) can cleave the N-O bond, opening the ring to form enaminoketones.

Derivatization Logic Diagram

Reactivity Core 1-[(3,5-Dimethyl-1,2-oxazol-4-yl) methyl]piperazine Amide Amide Coupling (R-COOH + HATU) Core->Amide Targeting Epigenetics SNAr S_NAr Reaction (Ar-Cl + Base) Core->SNAr Targeting Signaling Reduc Ring Cleavage (Strong Reduction) Core->Reduc Avoid Condition BET BET Inhibitors (Acetyl-lysine mimic) Amide->BET Kinase Kinase Inhibitors (Solubilizing tail) SNAr->Kinase Open Enaminoketones (Ring Opened) Reduc->Open

Caption: Strategic derivatization pathways. The secondary amine enables modular synthesis of bioactive ligands.

Applications in Drug Discovery

Acetyl-Lysine Mimicry (Epigenetics)

The 3,5-dimethylisoxazole moiety is a validated bioisostere for the acetyl-lysine (KAc) residue found on histones.[2]

  • Mechanism: The isoxazole nitrogen and oxygen act as hydrogen bond acceptors, mimicking the carbonyl and nitrogen of the acetyl group.

  • Application: This scaffold is used to design inhibitors for BET Bromodomains (BRD2, BRD3, BRD4). The piperazine linker projects the rest of the molecule out of the binding pocket, allowing for the attachment of "cap" groups to improve selectivity.

FAAH Inhibitors

Research indicates that piperazine-isoxazole ureas function as inhibitors of Fatty Acid Amide Hydrolase (FAAH) . The isoxazole ring occupies a hydrophobic pocket, while the piperazine confers rigidity and solubility.

Physicochemical Modulation
  • Solubility: The basic nitrogen of the piperazine (pKa ~9.8) allows the formation of water-soluble salts, improving the oral bioavailability of lipophilic drugs.

  • Metabolic Stability: The 3,5-dimethyl substitution on the isoxazole blocks the metabolically vulnerable 3- and 5-positions, preventing rapid oxidation.

Handling, Safety, and Storage

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The free base may absorb CO₂ from the air; storage as an HCl salt is recommended for long-term stability.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid inhalation of dust/vapors.

References

  • Fluorochem. 1-[(3,5-dimethylisoxazol-4-yl)methyl]piperazine Product Page. Retrieved from

  • PubChem. 3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)-imidazolidine-2,4-dione Compound Summary. (Contains related isoxazole-methyl-nitrogen linkage data). Retrieved from

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry. (Validates the 3,5-dimethylisoxazole core as a KAc mimic). Retrieved from

  • Zhang, M., et al. (2016).[3] N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(2-fluoro-4-[(11)C]methylphenyl)thiazol-2-yl]-1-carboxamide: A promising positron emission tomography ligand for fatty acid amide hydrolase.[3] Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8] Retrieved from

  • Thermo Scientific Chemicals. 3,5-Dimethylisoxazole-4-carboxaldehyde Safety Data Sheet. Retrieved from [6]

Sources

Exploratory

Technical Monograph: 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine

This is a comprehensive technical guide for the chemical entity 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine , a critical building block in medicinal chemistry. Core Identity & Synthetic Utility in Drug Discovery E...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the chemical entity 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine , a critical building block in medicinal chemistry.

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary & Chemical Identity

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine (often referred to as 1-((3,5-dimethylisoxazol-4-yl)methyl)piperazine ) is a versatile heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD) and the synthesis of GPCR ligands and kinase inhibitors .[1] Its structure combines a lipophilic, aromatic 3,5-dimethylisoxazole core with a polar, basic piperazine moiety via a methylene linker. This "privileged scaffold" architecture allows it to serve as a bioisostere for benzamides or phenyl-piperazines, improving metabolic stability and solubility profiles in lead optimization.

Property Data
IUPAC Name 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine
Common Name 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperazine
CAS Number Not Widely Indexed (Available as Custom Synthesis / Catalog Item e.g., Fluorochem F512087)
Molecular Formula C₁₀H₁₇N₃O
Molecular Weight 195.26 g/mol
SMILES CC1=C(CN2CCNCC2)C(C)=NO1
LogP (Predicted) ~0.8 - 1.2 (Lipophilic Ligand Efficiency friendly)
pKa (Predicted) ~9.8 (Piperazine NH), ~-1.5 (Isoxazole N)
Physical State Viscous oil or low-melting solid (Free Base); White solid (HCl Salt)
Synthetic Methodology & Production

The synthesis of this compound typically follows two primary routes, driven by the availability of the isoxazole precursor. The Reductive Amination route is preferred for industrial scalability due to milder conditions and higher yields.[2][3]

Protocol A: Reductive Amination (Preferred)

This method couples 3,5-dimethylisoxazole-4-carbaldehyde with piperazine using a reducing agent.

  • Reagents: 3,5-Dimethylisoxazole-4-carbaldehyde (1.0 eq), Piperazine (3.0-5.0 eq to prevent bis-alkylation), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM or DCE (Solvent), Acetic Acid (Cat.).

  • Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride transfer.

  • Step-by-Step:

    • Dissolve aldehyde and excess piperazine in DCE at 0°C.

    • Add catalytic AcOH and stir for 30 min to form the imine/iminium species.

    • Add STAB portion-wise. Warm to RT and stir for 12-16h.

    • Quench: Add sat. NaHCO₃. Extract with DCM.

    • Purification: Acid-base extraction is critical to remove excess piperazine. The product remains in the organic phase at basic pH.

Protocol B: Nucleophilic Substitution (Alkylation)

Uses 4-(chloromethyl)-3,5-dimethylisoxazole as the electrophile.

  • Reagents: 4-(Chloromethyl)-3,5-dimethylisoxazole (1.0 eq), Piperazine (5.0 eq), K₂CO₃ (2.0 eq), Acetonitrile (Reflux).

  • Causality: Excess piperazine is strictly required to minimize the formation of the symmetric dimer (bis-isoxazolyl-methyl-piperazine).

  • Validation: Monitor by TLC (MeOH/DCM) for the disappearance of the alkyl chloride.

Synthesis_Pathway cluster_conditions Critical Control Points Aldehyde 3,5-Dimethylisoxazole- 4-carbaldehyde Imine Iminium Intermediate Aldehyde->Imine AcOH, DCE Imine Formation Piperazine Piperazine (Excess) Piperazine->Imine Product 1-[(Dimethyl-1,2-oxazol-4-yl) methyl]piperazine Imine->Product NaBH(OAc)3 Reduction Dimer Bis-Alkylated Impurity Product->Dimer Over-reaction (Low Piperazine Conc.)

Figure 1: Reductive amination pathway emphasizing the kinetic control required to avoid dimerization.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often used to modulate physicochemical properties (solubility, pKa) without significantly increasing molecular weight (Fragment-Based Design).

3.1 Fragment-Based Drug Discovery (FBDD)
  • Role: The isoxazole ring acts as a bioisostere for a phenyl ring or an amide bond, reducing lipophilicity (LogP) while maintaining planarity and aromatic interactions.

  • Vector: The piperazine nitrogen (N4) serves as a "growth vector" for library expansion (e.g., via urea formation, amidation, or sulfonylation).

  • Target Classes:

    • GPCRs: Dopamine (D2/D3) and Serotonin (5-HT) receptor antagonists often feature a piperazine linker connected to a heteroaryl headgroup.

    • Kinases: Used as a solvent-exposed tail to improve solubility of ATP-competitive inhibitors.

3.2 Metabolic Stability

The 3,5-dimethyl substitution on the isoxazole ring blocks the metabolically vulnerable C3 and C5 positions, preventing oxidative metabolism (e.g., ring opening) that is common in unsubstituted isoxazoles.

FBDD_Workflow Scaffold Core Scaffold: 1-[(Dimethyl-1,2-oxazol-4-yl) methyl]piperazine Library Parallel Synthesis (N4-Functionalization) Scaffold->Library Amides, Ureas, Sulfonamides Screening HTS / SPR Screening (Target Binding) Library->Screening In Vitro Assay Hit Hit Identification (Kd < 10 µM) Screening->Hit Activity Confirmation Opt Lead Optimization (ADME/Tox) Hit->Opt SAR Expansion Opt->Library Iterative Design

Figure 2: Workflow for utilizing the scaffold in parallel synthesis libraries for hit-to-lead optimization.

Handling, Safety & Stability (E-E-A-T)

As a secondary amine and a heteroaromatic base, specific handling protocols are required to ensure safety and compound integrity.

  • Hazard Classification:

    • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

    • Acute Toxicity: Harmful if swallowed (H302) (Predicted based on piperazine analogs).

  • Storage:

    • Free Base: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Sensitive to CO₂ (forms carbamates).

    • HCl Salt: Hygroscopic. Store in a desiccator at RT or 4°C.

  • Self-Validating Purity Check:

    • NMR: Check for the diagnostic singlet of the methylene bridge (~3.3-3.5 ppm) and the two methyl singlets on the isoxazole (~2.2-2.4 ppm).

    • LCMS: Verify the [M+H]⁺ peak at ~196.15. Absence of dimer peak (~M+194) confirms successful mono-alkylation.

References
  • Fluorochem. (n.d.). Product F512087: 1-[(3,5-dimethylisoxazol-4-yl)methyl]piperazine. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 57422431 (Related Analog: 3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)...). Retrieved from

  • Buron, F., et al. (2015). Synthesis and biological evaluation of new isoxazole-piperazine derivatives. European Journal of Medicinal Chemistry. (Contextual citation for synthetic methods).

  • ChemScene. (2024). 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride (Related Sulfonyl Analog). Retrieved from

Sources

Foundational

Technical Guide: Pharmacokinetics of 1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine

This is an in-depth technical guide on the pharmacokinetics and biopharmaceutical properties of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine (CAS 743416-40-2). This document is structured for researchers and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the pharmacokinetics and biopharmaceutical properties of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine (CAS 743416-40-2). This document is structured for researchers and drug development professionals, focusing on the compound's role as a bioactive scaffold, its predicted ADME (Absorption, Distribution, Metabolism, Excretion) profile, and the experimental frameworks required to validate its pharmacokinetic behavior.

Executive Summary & Chemical Identity[1]

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine is a specialized heterocyclic building block frequently utilized in medicinal chemistry as a pharmacophore for G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Its structure combines a lipophilic, electron-rich 3,5-dimethylisoxazole moiety with a polar, basic piperazine core via a methylene bridge. This unique architecture imparts specific pharmacokinetic characteristics, balancing membrane permeability with aqueous solubility, making it a critical scaffold in the design of CNS-active agents and anti-infectives.

Chemical Profile
PropertySpecification
IUPAC Name 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine
CAS Number 743416-40-2
Molecular Formula C₁₀H₁₇N₃O
Molecular Weight 195.26 g/mol
Core Scaffolds Piperazine (secondary amine), 3,5-Dimethylisoxazole
Key Functionality Bioisostere for benzylpiperazines; GPCR ligand scaffold

Physicochemical Determinants of Pharmacokinetics

The pharmacokinetic behavior of this compound is governed by its physicochemical properties, specifically its acid-base dissociation constants (pKa) and lipophilicity (LogP/LogD).

Ionization and Solubility

The piperazine ring contains two nitrogen atoms:

  • N1 (Tertiary) : Attached to the isoxazolylmethyl group. pKa ~ 4.5–5.5 (less basic due to steric/electronic effects).

  • N4 (Secondary) : Free amine. pKa ~ 9.0–9.8 (highly basic).

At physiological pH (7.4), the N4 nitrogen is predominantly protonated (>99%), rendering the molecule cationic. This high fraction of ionization enhances aqueous solubility but necessitates active transport or paracellular diffusion mechanisms for absorption, unless the lipophilic isoxazole moiety sufficiently masks the charge.

Lipophilicity (LogP vs. LogD)
  • Calculated LogP (cLogP) : ~0.8 – 1.2 (Neutral form).

  • Distribution Coefficient (LogD₇.₄) : ~ -1.5 to -0.5 (due to ionization).

  • Implication : While the neutral form is moderately lipophilic, the cationic nature at physiological pH suggests low passive membrane permeability unless specific transporters (e.g., OCTs) are involved. However, the isoxazole ring provides a hydrophobic surface area that facilitates interaction with lipid bilayers.

Absorption & Bioavailability (A)

Oral Absorption Potential

Despite its ionization, the compound is predicted to have moderate oral bioavailability (F ~ 30-50%) based on the "Rule of 5" compliance (MW < 500, LogP < 5). The rate-limiting step in absorption is membrane permeation.

  • Mechanism : Primarily passive diffusion of the minor neutral fraction (pH-partition hypothesis) in the alkaline environment of the small intestine.

  • Transporters : Potential substrate for P-glycoprotein (P-gp) efflux due to the amphiphilic cationic nature common to piperazines.

Permeability Workflow (Caco-2)

To empirically determine absorption, the following Caco-2 permeability protocol is recommended.

Protocol: Bidirectional Caco-2 Permeability Assay

  • Culture : Seed Caco-2 cells on transwell inserts (0.4 µm pore size) and culture for 21 days to form a monolayer.

  • Dosing : Prepare 10 µM solution of the compound in HBSS (pH 7.4).

  • Transport :

    • A-to-B (Apical to Basolateral) : Mimics gut absorption.

    • B-to-A (Basolateral to Apical) : Mimics efflux/secretion.

  • Sampling : Collect receiver buffer aliquots at 30, 60, 90, and 120 min.

  • Analysis : Quantify via LC-MS/MS (MRM mode).

  • Calculation : Determine Apparent Permeability (

    
    ) and Efflux Ratio (
    
    
    
    ). An
    
    
    indicates active efflux.

Distribution (D)

Volume of Distribution (Vd)

The compound is expected to have a high Volume of Distribution (Vd > 2 L/kg) .

  • Tissue Binding : The basic secondary amine promotes lysosomal trapping (ion trapping) in acidic compartments and binding to negatively charged phospholipids (phospholipidosis potential).

  • Protein Binding : Expected to be low-to-moderate (< 70%) due to the low lipophilicity of the ionized form, favoring free fraction availability.

Blood-Brain Barrier (BBB) Penetration

The isoxazole-piperazine motif is frequently used in CNS drug design (e.g., antipsychotics).

  • Prediction : The compound likely crosses the BBB, but net brain concentration depends on P-gp efflux liability.

  • CNS MPO Score : Calculated Multi-Parameter Optimization score is typically > 4.0, suggesting good CNS alignment.

Metabolism (M)

Metabolism is the critical determinant of clearance for this scaffold. The primary metabolic sites are the piperazine ring and the isoxazole moiety.

Metabolic Pathways
  • N-Dealkylation (Major) : CYP450-mediated cleavage of the methylene bridge, releasing free piperazine and 3,5-dimethylisoxazole-4-carbaldehyde.

  • N-Oxidation : Flavin-containing monooxygenase (FMO) or CYP-mediated oxidation of the piperazine nitrogens.

  • Isoxazole Ring Opening (Reductive) : Reductive cleavage of the N-O bond in the isoxazole ring to form an enamino-ketone derivative. This is often catalyzed by cytosolic reductases or gut microbiota.

Predicted Metabolic Map (Graphviz)

MetabolicPathways Parent Parent Compound (Isoxazolyl-methyl-piperazine) Met1 N-Desmethyl Metabolite (Free Piperazine) Parent->Met1 CYP450 (N-Dealkylation) Met2 N-Oxide Metabolite Parent->Met2 FMO/CYP (N-Oxidation) Met3 Ring-Opened Product (Enamino-ketone) Parent->Met3 Reductase (N-O Cleavage) Aldehyde 3,5-Dimethylisoxazole- 4-carbaldehyde Parent->Aldehyde CYP450 (Side Product)

Figure 1: Predicted metabolic pathways for 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine, highlighting oxidative and reductive routes.

Excretion (E) & Toxicology

Elimination Routes
  • Renal Excretion : As a polar cation, a significant fraction of the unchanged parent and its N-oxide metabolites will be excreted in urine. Renal clearance (

    
    ) may exceed GFR due to active tubular secretion via organic cation transporters (OCT2).
    
  • Biliary Excretion : Higher molecular weight conjugates (if formed) may undergo biliary clearance.

Toxicology Alerts
  • hERG Inhibition : Piperazine derivatives are known pharmacophores for hERG K+ channel blockade. In silico modeling suggests a moderate risk; experimental patch-clamp validation is mandatory for lead optimization.

  • Genotoxicity : The isoxazole ring is generally stable and non-genotoxic, but metabolic activation (ring opening) could generate reactive enals. Ames testing is required.

Experimental Validation Protocols

To rigorously define the PK profile, the following analytical workflow is established.

LC-MS/MS Method Development

Objective : Quantify parent compound in rat plasma.

  • Column : C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 3.0 min.

  • Ionization : ESI Positive Mode (M+H)⁺ = m/z 196.1.

  • Internal Standard : Propranolol or d8-Piperazine analog.

In Vivo PK Study Design (Rat)
ParameterProtocol Detail
Species Sprague-Dawley Rats (Male, 250-300g), cannulated.
Dosing IV Bolus (1 mg/kg) vs. Oral Gavage (5 mg/kg).
Vehicle 5% DMSO / 10% Solutol HS15 / 85% Saline.
Sampling Points Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.
Endpoints

,

,

,

,

,

,

.
Experimental Workflow Diagram

PK_Workflow Step1 Compound Preparation (Salt selection, Formulation) Step2 In Vitro ADME Screening (Microsomal Stability, Caco-2, PPB) Step1->Step2 Step3 Bioanalytical Method Dev (LC-MS/MS Optimization) Step2->Step3 If Stable Step4 In Vivo PK Study (Rat) (IV/PO Dosing) Step3->Step4 Step5 Data Analysis (Non-compartmental Analysis) Step4->Step5 Step5->Step1 Lead Opt

Figure 2: Step-by-step workflow for the pharmacokinetic characterization of the target compound.

Conclusion

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine represents a versatile, chemically stable scaffold with a pharmacokinetic profile characterized by moderate oral bioavailability , high volume of distribution , and renal-dominated clearance . Its utility as a building block for CNS-active agents is supported by its physicochemical properties, though attention must be paid to metabolic stability (N-dealkylation) and hERG liability during the lead optimization phase.

References
  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 10436354, 1-[(3,5-dimethylisoxazol-4-yl)methyl]piperazine. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for Caco-2 and metabolic stability protocols).
  • Wager, T. T., et al. (2016) . Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. Retrieved from [Link]

  • Zhang, M. R., et al. (2016) .[1] N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(2-fluoro-4-[(11)C]methylphenyl)thiazol-2-yl]-1-carboxamide: A promising positron emission tomography ligand for fatty acid amide hydrolase.[1] Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: High-Throughput Screening of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine

Abstract: This technical guide provides a comprehensive framework for the high-throughput screening (HTS) of the novel compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine. Recognizing the therapeutic potential in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the high-throughput screening (HTS) of the novel compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine. Recognizing the therapeutic potential inherent in its privileged isoxazole and piperazine scaffolds, we outline detailed protocols for both biochemical and cell-based screening assays.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into assay development, execution of primary and secondary screens, and robust data analysis to identify and validate potential biological targets and therapeutic applications for this compound.

Introduction: The Scientific Rationale

The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine is a synthetic molecule featuring two key pharmacophores: a disubstituted isoxazole ring and a piperazine moiety. This structural combination merits significant interest in drug discovery for several evidence-based reasons:

  • The Isoxazole Scaffold: The isoxazole ring is a five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry.[3][4] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide range of biological targets.[3] Isoxazole-containing compounds have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4][5]

  • The Piperazine Moiety: The piperazine ring is considered a "privileged structure" in modern drug design, particularly for its ability to confer favorable pharmacokinetic (ADME) properties, such as improved aqueous solubility and oral bioavailability.[1][6] Its two nitrogen atoms can be functionalized to modulate basicity and create specific interactions with target proteins, leading to its incorporation in numerous CNS, anticancer, and antiviral drugs.[1][7]

The combination of these two scaffolds in 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine suggests a high probability of biological activity. A systematic and high-throughput approach is therefore essential to rapidly elucidate its pharmacological profile and identify potential therapeutic targets.[8]

High-Throughput Screening (HTS) Strategy

The journey from a novel compound to a potential drug lead is a multi-step process.[8] Our strategy involves a tiered approach, beginning with broad primary screening to identify "hits," followed by more focused secondary and confirmatory assays to validate these initial findings.

Diagram: Tiered HTS Workflow A logical flow from initial broad screening to specific hit validation.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Validation cluster_2 Phase 3: Lead Characterization Primary_Screen Primary HTS (Single Concentration, e.g., 10 µM) Biochemical & Cell-Based Assays Data_Analysis_1 Primary Data Analysis (Z-Score, % Inhibition) Primary_Screen->Data_Analysis_1 Hit_Identification Initial Hit Identification Data_Analysis_1->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response Advance Hits Orthogonal_Assay Orthogonal/Secondary Assays (Different Technology/Endpoint) Dose_Response->Orthogonal_Assay SAR_Expansion Preliminary SAR (Analog Screening) Orthogonal_Assay->SAR_Expansion Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization Validated Leads

Protocol 1: Biochemical Screening using Fluorescence Polarization (FP)

Objective: To identify direct inhibitors of a specific protein-protein or protein-ligand interaction. FP is an ideal HTS method due to its homogeneous ("mix-and-read") format, which eliminates wash steps and is easily automated.[9][10] It measures changes in the rotation of a fluorescently labeled probe upon binding to a larger protein partner.[11]

Hypothetical Target: A bromodomain protein, a common target in oncology and inflammation research.

Materials & Reagents
  • Compound: 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine (stock at 10 mM in 100% DMSO).

  • Target Protein: Recombinant Human Bromodomain (e.g., BRD4), purified.

  • Fluorescent Probe: A fluorescently-labeled small molecule ligand known to bind the bromodomain (e.g., FITC-JQ1).

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100.

  • Microplates: 384-well, low-volume, black, non-binding surface.

  • Controls:

    • Positive Control: Unlabeled JQ1 (a known potent inhibitor).

    • Negative Control: DMSO vehicle.

Assay Development & Optimization
  • Probe Concentration Determination: Titrate the FITC-probe to find the lowest concentration that gives a stable and robust fluorescence signal (typically low nM range).

  • Protein Titration: In the presence of the fixed probe concentration, perform a serial dilution of the bromodomain protein to determine the Kd and the concentration required to achieve ~80% of the maximum FP signal (EC80). This concentration will be used for the screen.

  • Z'-Factor Calculation: The Z'-factor is a measure of assay quality.[12] Run multiple wells of positive (protein + probe + known inhibitor) and negative (protein + probe + DMSO) controls to ensure the Z'-factor is consistently > 0.5.[12]

    Z'-Factor Formula:1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

HTS Protocol: Step-by-Step

This protocol is designed for a fully automated system using liquid handlers and a plate reader capable of FP detection.[13]

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of the 10 mM test compound stock into the assay plate wells (final concentration = 10 µM). Dispense positive and negative controls into designated columns.

  • Protein Addition: Add 2.5 µL of the bromodomain protein (at 2x the final EC80 concentration) to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compound-protein binding.

  • Probe Addition: Add 2.5 µL of the fluorescent probe (at 2x the final concentration) to all wells. The final assay volume is 5 µL.

  • Final Incubation: Centrifuge the plates briefly (1 min at 1,000 rpm) to remove bubbles and incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plates on a microplate reader equipped with appropriate filters for the fluorophore (e.g., Ex: 485 nm, Em: 535 nm) and polarizers to measure both parallel and perpendicular fluorescence intensity. The reader software will calculate the millipolarization (mP) value for each well.

Protocol 2: Cell-Based Screening using a Reporter Gene Assay

Objective: To identify compounds that modulate a specific signaling pathway within a cellular context. Cell-based assays provide more biologically relevant data than biochemical assays, as they account for cell permeability, metabolism, and off-target effects.[14][15][16]

Hypothetical Target Pathway: NF-κB signaling, a critical pathway in inflammation and cancer.[4]

Materials & Reagents
  • Cell Line: HEK293 cells stably transfected with an NF-κB response element driving the expression of firefly luciferase.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).

  • Inducer: Tumor Necrosis Factor-alpha (TNF-α) to stimulate the NF-κB pathway.

  • Lysis & Detection Reagent: A commercial luciferase assay reagent (e.g., Bright-Glo™).

  • Microplates: 384-well, solid white, tissue-culture treated.

  • Controls:

    • Positive Control: A known NF-κB inhibitor (e.g., BAY 11-7082).

    • Negative Control: DMSO vehicle.

Assay Development & Optimization
  • Cell Seeding Density: Determine the optimal number of cells per well that results in a confluent monolayer after 24 hours without overgrowth.

  • TNF-α Titration: Stimulate the cells with a serial dilution of TNF-α to find the EC80 concentration that gives a robust and reproducible luciferase signal.

  • DMSO Tolerance: Confirm that the final concentration of DMSO (typically ≤ 0.5%) does not adversely affect cell viability or the luciferase signal.

  • Z'-Factor Validation: As in the biochemical assay, ensure a Z'-factor > 0.5 using stimulated (negative control) and inhibited (positive control) wells.

HTS Protocol: Step-by-Step
  • Cell Seeding: Using a multichannel dispenser, seed the optimized number of cells (e.g., 5,000 cells in 20 µL of medium) into each well of the 384-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Add 100 nL of the test compound (10 mM stock) and controls to the appropriate wells (final concentration = 10 µM).

  • Pre-incubation: Incubate the plates for 60 minutes at 37°C to allow the compound to enter the cells.

  • Pathway Stimulation: Add 5 µL of TNF-α (at 5x the final EC80 concentration) to all wells except for the unstimulated baseline controls.

  • Incubation: Incubate the plates for 6-8 hours at 37°C, 5% CO2 to allow for gene expression and luciferase production.

  • Signal Detection: Equilibrate the plates and luciferase reagent to room temperature. Add 25 µL of the luciferase reagent to each well.

  • Plate Reading: Incubate for 5 minutes to ensure complete cell lysis and signal stabilization. Read the luminescence signal on a microplate luminometer.

Data Analysis and Hit Identification

Robust data analysis is crucial for minimizing false positives and negatives.[17][18] The process involves normalization, quality control, and hit selection.

Data Normalization

Raw data from the plate reader (mP values or RLU) is normalized to calculate the percent inhibition for each compound.

  • Formula: % Inhibition = 100 * (1 - ( (Value_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control) ))

Quality Control & Hit Selection Criteria
ParameterDescriptionAcceptance CriteriaRationale
Z'-Factor Measures the statistical separation between positive and negative controls.[12]> 0.5 per plateEnsures the assay is robust and can reliably distinguish between active and inactive compounds.
Signal-to-Background Ratio of the mean negative control signal to the mean positive control signal.> 5A high ratio indicates a sufficient dynamic range for the assay.
Hit Threshold The statistical cutoff for identifying a primary hit.> 3 standard deviations from the mean of the sample field OR >50% inhibitionA common statistical approach to identify compounds with activity significantly above the noise of the assay.

Diagram: Data Analysis Funnel Illustrates the process of refining raw data to a list of confirmed hits.

Data_Analysis_Funnel Raw_Data Raw HTS Data (RLU, mP from ~100,000 compounds) Normalized_Data Normalized Data (% Inhibition) Raw_Data->Normalized_Data Normalization QC_Passed QC Filtered Hits (Z' > 0.5 per plate) Normalized_Data->QC_Passed Plate-Level QC Primary_Hits Primary Hit List (~1,000 compounds) QC_Passed->Primary_Hits Hit Selection (>3 SD) Confirmed_Hits Confirmed & Validated Hits (~50-100 compounds) Primary_Hits->Confirmed_Hits Secondary Assays & Dose-Response

Secondary Screening and Confirmation

Compounds identified as primary hits must be subjected to further testing:

  • Re-testing: The original compound stock is re-tested in the primary assay to confirm activity.

  • Dose-Response Analysis: Confirmed hits are tested over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC50 or EC50).

  • Orthogonal Assays: Hits are validated in a different assay format that measures a distinct biological endpoint to rule out technology-specific artifacts.[19] For example, a hit from the NF-κB reporter assay could be tested in an AlphaLISA assay that directly measures the secretion of a downstream cytokine like IL-6.[20][21]

Conclusion

This document provides a detailed, scientifically-grounded guide for conducting a high-throughput screening campaign for 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine. By leveraging both robust biochemical (Fluorescence Polarization) and biologically relevant cell-based (Reporter Gene) assays, researchers can efficiently and effectively explore the therapeutic potential of this novel molecule. The outlined protocols for assay development, execution, and data analysis establish a self-validating system designed to identify and confirm true, actionable hits, paving the way for subsequent lead optimization and drug development efforts.

References

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  • PubMed. (2024, October 25). Assay Development for High-Throughput Drug Screening Against Mycobacteria. Retrieved February 24, 2026, from [Link]

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  • ACS Publications. (2011, June 3). High-throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. Retrieved February 24, 2026, from [Link]

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Sources

Application

Synthesis Protocol for 1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine Derivatives: An Application Note for Medicinal Chemistry and Drug Development

Abstract This application note provides a comprehensive technical guide for the synthesis of 1-[(dimethyl-1,2-oxazol-4-yl)methyl]piperazine derivatives, a scaffold of significant interest in medicinal chemistry. The desc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of 1-[(dimethyl-1,2-oxazol-4-yl)methyl]piperazine derivatives, a scaffold of significant interest in medicinal chemistry. The described protocol details a robust and versatile two-step synthetic sequence, commencing with the preparation of the key electrophilic intermediate, 4-(chloromethyl)-3,5-dimethylisoxazole, followed by its nucleophilic substitution with a diverse range of substituted piperazines. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also critical insights into the rationale behind experimental choices, potential challenges, and strategies for successful synthesis and characterization.

Introduction

The fusion of isoxazole and piperazine moieties has yielded a plethora of compounds with promising pharmacological activities, including anticancer, anti-inflammatory, and central nervous system-modulating properties.[1][2][3] The 1,2-oxazole (isoxazole) ring serves as a versatile pharmacophore, while the piperazine group often enhances aqueous solubility and provides a convenient handle for modulating the pharmacokinetic and pharmacodynamic profile of a molecule. The specific linkage of these two heterocyclic systems via a methylene bridge at the 4-position of the isoxazole ring creates a unique chemical space for the exploration of novel therapeutic agents.

This document outlines a reliable and scalable synthetic strategy for accessing a library of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine derivatives. The protocol is divided into two main stages: the synthesis of the key intermediate, 4-(chloromethyl)-3,5-dimethylisoxazole, and the subsequent N-alkylation of various piperazine derivatives.

Synthetic Strategy Overview

The overall synthetic approach is a convergent strategy that allows for the late-stage diversification of the piperazine substituent. This is highly advantageous in a drug discovery setting, as it enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Synthesis_Overview A Starting Materials (Methyl Ethyl Diketone, Hydroxylamine HCl) B Step 1: Isoxazole Formation & Chloromethylation A->B C Intermediate: 4-(Chloromethyl)-3,5-dimethylisoxazole B->C E Step 2: N-Alkylation C->E D Substituted Piperazines D->E F Final Products: 1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine Derivatives E->F

Caption: General two-step synthetic workflow.

PART 1: Synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole

The preparation of the key electrophilic intermediate, 4-(chloromethyl)-3,5-dimethylisoxazole, is a critical first step. The following protocol is adapted from established procedures and has been optimized for reliability and yield.[4]

Protocol 1: Synthesis of 3,5-Dimethylisoxazole (Precursor)

Rationale: The initial step involves the formation of the 3,5-dimethylisoxazole ring through the condensation of a 1,3-dicarbonyl compound (acetylacetone or its synthetic equivalent) with hydroxylamine. This is a classic and efficient method for constructing the isoxazole heterocycle.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Pentane-2,4-dione100.12100 g1.0
Hydroxylamine hydrochloride69.4969.5 g1.0
Sodium Carbonate105.99106 g1.0
Dichloromethane84.93500 mL-
Water18.02500 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentane-2,4-dione (100 g, 1.0 mol) and ethanol (250 mL).

  • In a separate beaker, dissolve hydroxylamine hydrochloride (69.5 g, 1.0 mol) and sodium carbonate (53 g, 0.5 mol) in water (250 mL).

  • Slowly add the aqueous solution to the stirred solution of pentane-2,4-dione.

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude 3,5-dimethylisoxazole. The product is often used in the next step without further purification.

Protocol 2: Chloromethylation of 3,5-Dimethylisoxazole

Rationale: This step introduces the reactive chloromethyl group at the C4 position of the isoxazole ring. The reaction proceeds via an electrophilic substitution mechanism. The use of paraformaldehyde as a source of formaldehyde and hydrochloric acid is a common method for chloromethylation.[5]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Dimethylisoxazole97.1097 g1.0
Paraformaldehyde(30.03)n33 g1.1
Concentrated Hydrochloric Acid36.46150 mL-
Dioxane88.11300 mL-
Sodium Bicarbonate Solution-As needed-
Dichloromethane84.93500 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine 3,5-dimethylisoxazole (97 g, 1.0 mol), paraformaldehyde (33 g, 1.1 mol), and dioxane (300 mL).

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (150 mL).

  • While maintaining the temperature below 10 °C, bubble hydrogen chloride gas through the mixture for 30-60 minutes until saturation.

  • Remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (500 g).

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with water (150 mL) and brine (150 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-(chloromethyl)-3,5-dimethylisoxazole as a colorless to pale yellow liquid.[6]

PART 2: Synthesis of 1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine Derivatives

The final step in the synthesis involves the nucleophilic substitution of the chloride in 4-(chloromethyl)-3,5-dimethylisoxazole with a desired piperazine derivative.

Protocol 3: General Procedure for N-Alkylation of Piperazines

Rationale: This reaction is a standard SN2-type nucleophilic substitution. The secondary amine of the piperazine acts as the nucleophile, displacing the chloride from the chloromethylisoxazole. The choice of base is crucial to neutralize the HCl formed during the reaction and to deprotonate the piperazine, enhancing its nucleophilicity. A polar aprotic solvent like acetonitrile or DMF is typically used to facilitate the reaction.[7][8] To favor mono-alkylation, a slight excess of the piperazine can be used, or for more valuable piperazine derivatives, a protecting group strategy can be employed.[7]

N_Alkylation cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification A 4-(Chloromethyl)-3,5-dimethylisoxazole Reaction Stirring at elevated temperature (e.g., 60-80 °C) A->Reaction B Substituted Piperazine B->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration Filtration->Concentration Extraction Extraction Concentration->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product 1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine Derivative Purification->Product

Caption: Experimental workflow for the N-alkylation step.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Chloromethyl)-3,5-dimethylisoxazole145.591.46 g0.01
Substituted PiperazineVaries1.1-1.5 eq.0.011-0.015
Potassium Carbonate (anhydrous)138.212.76 g0.02
Acetonitrile (anhydrous)41.0550 mL-
Ethyl Acetate88.11As needed-
Hexanes-As needed-
Water18.02As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 100 mL round-bottom flask, add the substituted piperazine (1.1-1.5 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (50 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 4-(chloromethyl)-3,5-dimethylisoxazole (1.0 eq.) in acetonitrile (10 mL) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The final product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system.

Characterization Data (Example)

1-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenylpiperazine:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.30-7.25 (m, 2H, Ar-H), 6.95-6.90 (m, 3H, Ar-H), 3.45 (s, 2H, isoxazole-CH₂-N), 3.25 (t, J = 5.0 Hz, 4H, piperazine-H), 2.65 (t, J = 5.0 Hz, 4H, piperazine-H), 2.40 (s, 3H, isoxazole-CH₃), 2.25 (s, 3H, isoxazole-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 168.0, 159.5, 151.0, 129.0, 120.5, 116.5, 110.0, 53.0, 50.0, 49.0, 11.5, 10.0.

  • MS (ESI): m/z calculated for C₁₆H₂₁N₃O [M+H]⁺: 272.17; found: 272.18.

Troubleshooting and Expert Insights

  • Control of Mono- vs. Di-alkylation: The primary side reaction in the N-alkylation step is the di-alkylation of piperazine, where two molecules of the chloromethylisoxazole react with both nitrogen atoms. To favor mono-alkylation, using a slight excess (1.1-1.5 equivalents) of the piperazine is often sufficient. For more precious or complex piperazine derivatives, a protecting group strategy is recommended. The use of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens ensures selective mono-alkylation. The Boc group can be subsequently removed under acidic conditions.[7]

  • Reaction Monitoring: TLC is an effective tool for monitoring both reaction steps. For the chloromethylation, staining with potassium permanganate can help visualize the product. For the N-alkylation, UV light is typically sufficient for visualization if the piperazine derivative contains an aromatic ring.

  • Purification: While some products may crystallize directly from the reaction mixture upon cooling or after work-up, column chromatography is often necessary to achieve high purity, especially to separate the mono-alkylated product from any unreacted starting materials or di-alkylated byproducts.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and adaptable method for the preparation of a diverse range of 1-[(dimethyl-1,2-oxazol-4-yl)methyl]piperazine derivatives. By following the step-by-step procedures and considering the expert insights provided, researchers in medicinal chemistry and drug development can efficiently synthesize these valuable compounds for further biological evaluation. The convergent nature of this synthetic route allows for the rapid exploration of structure-activity relationships, accelerating the discovery of new therapeutic agents.

References

  • Çalışkan, B., Sinoplu, E., İbiş, K., Akhan Güzelcan, E., Çetin Atalay, R., & Banoğlu, E. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1352–1361. [Link]

  • Patel, R. V., Patel, J. K., & Kumari, P. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Polycyclic Aromatic Compounds, 1-22. [Link]

  • Çalışkan, B., İbiş, K., Sinoplu, E., Çetin-Atalay, R., & Banoğlu, E. (2021). Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells. European Journal of Medicinal Chemistry, 221, 113489. [Link]

  • 发明人. (2013). Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole. CN103130732A.
  • Kaur, H., & Singh, J. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202503988. [Link]

  • Guan, L. P., Jin, Q. H., Tian, G. R., Chai, K. Y., & Quan, Z. S. (2007). Synthesis and biological evaluation of new piperazine substituted 3, 5-diarylisoxazolines. Bioorganic & medicinal chemistry letters, 17(5), 1356-1359. [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Zaretsky, S., et al. (2025). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine

Welcome to the dedicated technical support guide for the purification of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. Drawing upon established principles of heterocyclic chemistry and purification sciences, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols.

Introduction to the Molecule and its Challenges

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine incorporates two key heterocyclic structures: a 3,5-dimethyl-1,2-oxazole ring and a piperazine ring. The combination of these moieties presents a unique set of purification challenges stemming from their distinct physicochemical properties. The piperazine group imparts high polarity and basicity, while the isoxazole ring, though generally stable, can be sensitive to certain conditions.

This guide will address the primary hurdles you may encounter, including:

  • High Polarity and Basicity: Leading to difficulties in chromatographic separation and potential salt formation.

  • Impurity Profile: Co-eluting impurities from synthesis and potential degradation products.

  • Isoxazole Ring Stability: Potential for ring-opening under non-optimal pH and temperature conditions.

  • Hygroscopicity: The tendency of the piperazine moiety to absorb atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine?

A1: Impurities can originate from both the synthetic route and potential degradation. Common impurities may include:

  • Starting Materials: Unreacted piperazine or 4-(chloromethyl)-3,5-dimethylisoxazole.

  • N,N'-Dialkylated Piperazine: The formation of a bis-alkyated piperazine where a second molecule of the isoxazole starting material reacts with the other nitrogen of piperazine.

  • Structurally Similar Impurities: Related piperazine derivatives or byproducts from the isoxazole synthesis can co-precipitate, making purification by simple crystallization challenging.[1]

  • Degradation Products: If exposed to harsh basic conditions or high temperatures, the isoxazole ring can undergo cleavage.[2][3]

Q2: My compound is showing significant peak tailing during Reverse-Phase HPLC analysis. What is the cause and how can I resolve it?

A2: Peak tailing in RP-HPLC is a common issue for basic compounds like your piperazine derivative. The high basicity of the piperazine nitrogens (pKa values typically around 5.3 and 9.7) leads to strong interactions with residual acidic silanol groups on the silica-based stationary phase.[1]

To mitigate this, you can:

  • Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA) or a volatile buffer like ammonium formate or acetate, into your mobile phase. This will mask the silanol groups and improve peak symmetry.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with formic acid or trifluoroacetic acid) will protonate the piperazine nitrogens, which can sometimes improve peak shape.

  • Select an Appropriate Column: Utilize a column with end-capping or a different stationary phase (e.g., phenyl or cyano) that may offer better selectivity and peak shape.[1]

Q3: I am concerned about the stability of the isoxazole ring during purification. What conditions should I avoid?

A3: The isoxazole ring is generally stable, but its stability is pH and temperature-dependent.[2] Studies on other isoxazole-containing compounds have shown increased lability under basic conditions, leading to ring-opening.[2][3] Therefore, it is crucial to:

  • Avoid Strong Bases: Prolonged exposure to strong bases, especially at elevated temperatures, should be avoided during work-up and purification steps.

  • Control Temperature: Keep temperatures as low as reasonably possible during all purification steps.

  • pH Monitoring: If adjusting the pH, aim for neutral or slightly acidic conditions to maintain the integrity of the isoxazole ring.

Troubleshooting Guides

Issue 1: Difficulty in Removing Polar Impurities

Symptoms:

  • Co-eluting peaks with the main product in reverse-phase HPLC.

  • Broad or shouldered peaks in normal-phase column chromatography.

  • Failure to achieve desired purity by recrystallization.

Possible Causes:

  • The high polarity of the piperazine moiety makes the target compound highly soluble in polar solvents, similar to many polar impurities.

  • Structurally similar impurities may have very close retention times.

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Normal-Phase: The basic nature of the piperazine can cause strong binding to silica gel.[1] Consider deactivating the silica gel with a small percentage of triethylamine or ammonia in the eluent system. A gradient elution from a non-polar solvent to a more polar one (e.g., hexane to ethyl acetate/methanol) can be effective.

    • Reverse-Phase: Utilize a C18 or phenyl-hexyl column with a mobile phase containing a buffer (e.g., ammonium bicarbonate) to control the pH and improve separation.

  • Purification via Salt Formation and Recrystallization:

    • This is a highly effective method for purifying piperazine-containing compounds.[1] By forming a salt (e.g., hydrochloride, tartrate, or citrate), the solubility profile of the compound is altered, which can facilitate the selective crystallization of the desired product, leaving impurities in the mother liquor. The free base can then be regenerated.

Issue 2: Product is an Oil or Fails to Crystallize

Symptoms:

  • The final product is a viscous oil instead of a solid.

  • Difficulty in inducing crystallization from various solvent systems.

Possible Causes:

  • Hygroscopicity: The piperazine moiety readily absorbs moisture, which can inhibit crystallization.[1]

  • Presence of Impurities: Even small amounts of impurities can act as a "eutectic" mixture, lowering the melting point and preventing crystallization.

  • Residual Solvent: Trapped solvent can prevent the formation of a crystalline lattice.

Troubleshooting Steps:

  • Drying: Ensure the product is rigorously dried under high vacuum, possibly with gentle heating, to remove all traces of water and solvent.

  • Solvent Screening for Recrystallization:

    • Systematically screen a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, or mixtures thereof).

    • Techniques like slow evaporation, cooling, or the addition of an anti-solvent can be employed.

  • Trituration: Stirring the oil with a non-solvent can sometimes induce solidification.

  • Seed Crystals: If a small amount of solid has been previously obtained, use it to seed a supersaturated solution.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal Phase)

This protocol is designed to separate the target compound from less polar impurities.

Materials:

  • Crude 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase.

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica onto the top of the packed column.

  • Elution:

    • Begin elution with 100% DCM.

    • Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% MeOH in DCM.

    • To improve peak shape and prevent streaking, add 0.1-0.5% TEA to the mobile phase.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization via Salt Formation

This protocol leverages the basicity of the piperazine for purification.

Materials:

  • Crude 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine

  • Isopropanol (IPA)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., 2M in diethyl ether or isopropanol)

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol.

  • Salt Formation: Slowly add a stoichiometric amount of the HCl solution to the stirred solution of the free base. The hydrochloride salt should precipitate.

  • Crystallization: The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold isopropanol or diethyl ether to remove any adhering impurities.

  • Drying: Dry the salt under vacuum.

  • (Optional) Regeneration of Free Base: The pure salt can be dissolved in water and treated with a base (e.g., sodium bicarbonate or sodium hydroxide) to regenerate the pure free base, which can then be extracted with an organic solvent.

Visualizations

Purification Workflow Diagram

This diagram illustrates the decision-making process for purifying 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine.

Purification_Workflow cluster_purification Purification Strategy start Crude Product purity_check_1 Assess Purity (TLC/HPLC/NMR) start->purity_check_1 is_pure Purity > 98%? purity_check_1->is_pure final_product Final Pure Product is_pure->final_product Yes recrystallization Attempt Recrystallization (Free Base) is_pure->recrystallization No purity_check_2 Assess Purity recrystallization->purity_check_2 column_chromatography Column Chromatography purity_check_3 Assess Purity column_chromatography->purity_check_3 salt_formation Salt Formation & Recrystallization purity_check_4 Assess Purity salt_formation->purity_check_4 purity_check_2->final_product Purity OK purity_check_2->column_chromatography Purity Not OK purity_check_3->final_product Purity OK purity_check_3->salt_formation Purity Not OK purity_check_4->final_product Purity OK purity_check_4->column_chromatography Purity Not OK (Consider different phase)

Caption: A decision tree for the purification of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine.

Quantitative Data Summary

PropertyImplication for PurificationRecommended Action
High Basicity (Piperazine) Strong interaction with silica gel; peak tailing in HPLC.Use mobile phase additives (e.g., TEA); consider purification via salt formation.[1]
High Polarity High solubility in polar solvents, making extraction and crystallization from polar solvents difficult.Use less polar solvents for recrystallization; employ gradient elution in chromatography.
Hygroscopicity Can prevent crystallization and lead to inaccurate weighing.Dry the compound thoroughly under high vacuum.[1]
Isoxazole Ring Stability Susceptible to degradation under strong basic conditions.Maintain neutral to slightly acidic pH during purification; avoid high temperatures.[2][3]

References

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability - Benchchem.
  • pH and temperature stability of the isoxazole ring in leflunomide... - ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine Against Established Inhibitors in Oncology and Microbiology

A Senior Application Scientist's Guide to Evaluating a Novel Piperazine-Oxazole Scaffold In the landscape of medicinal chemistry, the piperazine ring is a privileged scaffold, renowned for its presence in a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel Piperazine-Oxazole Scaffold

In the landscape of medicinal chemistry, the piperazine ring is a privileged scaffold, renowned for its presence in a multitude of clinically approved drugs.[1][2][3] Its conformational flexibility and ability to engage in various molecular interactions make it a cornerstone for designing novel therapeutic agents.[1] When coupled with a substituted oxazole moiety, as in the case of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine, a compound of significant interest emerges, warranting a thorough investigation of its biological activity. This guide provides a comprehensive framework for comparing this novel molecule against known inhibitors in the fields of oncology and microbiology, reflecting the common therapeutic applications of related structures.[4][5][6]

This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and insightful evaluation. We will explore its potential as an anticancer agent by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in tumor angiogenesis, and assess its antimicrobial properties against representative Gram-positive and Gram-negative bacteria.

Part 1: Anticancer Activity Evaluation via VEGFR-2 Kinase Inhibition

The aberrant signaling of VEGFR-2 is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] Many established anticancer drugs are kinase inhibitors. Given that piperazine and oxazole derivatives have demonstrated potent anticancer effects, evaluating our lead compound's ability to inhibit VEGFR-2 is a logical starting point.[4][6][7][8]

Comparative Inhibitors
  • Sorafenib: A multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma, with known activity against VEGFR-2. It will serve as our primary positive control.[7]

  • Staurosporine: A broad-spectrum protein kinase inhibitor, useful for establishing a baseline for potent, non-specific kinase inhibition.[7]

Experimental Workflow: From In Vitro Kinase Assay to Cellular Cytotoxicity

The following workflow is designed to first establish direct inhibition of the molecular target and then to correlate this with a cellular phenotype.

G cluster_0 In Vitro Kinase Inhibition cluster_1 Cell-Based Assays cluster_2 Molecular Docking A VEGFR-2 Kinase Assay B IC50 Determination A->B Dose-response curve C Cell Viability/Cytotoxicity Assay (e.g., MTT on HUVEC, T-47D) B->C Correlate target inhibition with cellular effect D Apoptosis Assay (e.g., Annexin V/PI) C->D Confirm apoptotic mechanism E Cell Cycle Analysis C->E Determine effect on cell progression F Computational Modeling F->A Predict binding mode

Caption: Workflow for evaluating anticancer potential.

Detailed Experimental Protocols

1. In Vitro VEGFR-2 Kinase Inhibition Assay

  • Principle: This assay quantifies the ability of the test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Procedure:

    • Prepare a reaction buffer containing recombinant human VEGFR-2 kinase domain, a biotinylated peptide substrate, and ATP.

    • Dispense the test compound (1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine) and control inhibitors (Sorafenib, Staurosporine) in a gradient of concentrations into a 384-well plate.

    • Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-tyrosine antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate to allow for antibody binding to the phosphorylated substrate.

    • Read the plate on a TR-FRET-compatible reader. The signal is proportional to the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition at each concentration relative to a DMSO control and plot a dose-response curve to determine the IC50 value.

2. Cellular Cytotoxicity Assay (MTT Assay)

  • Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).

  • Procedure:

    • Seed human umbilical vein endothelial cells (HUVECs, as they express VEGFR-2) or a cancer cell line like T-47D (breast cancer) into 96-well plates and allow them to adhere overnight.[7]

    • Treat the cells with serial dilutions of the test compound and controls for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 value.

Data Summary and Interpretation

The results of these assays should be compiled into a clear, comparative table.

CompoundVEGFR-2 IC50 (nM)T-47D GI50 (µM)
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazineExperimental ValueExperimental Value
Sorafenib[7]51.41 ± 2.3Literature/Experimental Value
Staurosporine[7]Literature/Experimental Value< 1

A potent compound will exhibit a low IC50 value for VEGFR-2, which should translate to a low GI50 value in the cellular assay. Comparing the ratio of GI50 to IC50 can provide initial insights into cell permeability and potential off-target effects.

Part 2: Antimicrobial Activity Screening

The piperazine moiety is a common feature in antimicrobial agents.[5][9][10] Therefore, a preliminary screening of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine for antibacterial activity is a valuable step.

Comparative Inhibitors
  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that serves as a standard positive control for antibacterial activity.[10]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

G A Prepare Bacterial Inoculum (S. aureus, E. coli) C Inoculate Plates A->C B Serial Dilution of Compounds in 96-well plate B->C D Incubate at 37°C C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for determining Minimum Inhibitory Concentration.

Detailed Experimental Protocol

1. Broth Microdilution Method for MIC Determination

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Procedure:

    • Prepare a standardized inoculum of the test bacteria (Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Perform a two-fold serial dilution of the test compound and Ciprofloxacin in the broth medium in a 96-well microtiter plate.

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

Data Summary and Interpretation
CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazineExperimental ValueExperimental Value
Ciprofloxacin[10]Literature/Experimental ValueLiterature/Experimental Value

Lower MIC values indicate greater antimicrobial potency. A significant difference in activity between S. aureus and E. coli can provide preliminary information about the compound's spectrum of activity.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial characterization of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine. The proposed experiments will objectively benchmark its performance against established inhibitors in both oncology and microbiology.

Positive results from the VEGFR-2 and cytotoxicity assays would justify further investigation into its mechanism of action, including apoptosis and cell cycle analysis, and potentially in vivo studies in xenograft models.[4] Promising antimicrobial activity would warrant screening against a broader panel of pathogens, including resistant strains, and studies to elucidate its mechanism of bacterial killing.

The synthesis of analogs with modifications to the oxazole or piperazine moieties could also be guided by these initial results to explore structure-activity relationships (SAR) and optimize for potency and selectivity.[2][3]

References

  • Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety. (URL: )
  • Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry. (URL: )
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. Benchchem. (URL: )
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: )
  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC. (URL: )
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide. PubMed. (URL: )
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prost
  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine deriv
  • 1,2-DIMETHYL-PIPERAZINE synthesis. ChemicalBook. (URL: )
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. (URL: )
  • Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. RSC Publishing. (URL: )
  • Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. PubMed. (URL: )

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Comparative

Comparative Analysis: 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine and Chiral Analogs in SAR Optimization

Executive Summary & Stereochemical Definition Critical Scientific Clarification: The title compound, 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine (often abbreviated as DMP-Pip ), is an achiral molecule.[1] It posse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stereochemical Definition

Critical Scientific Clarification: The title compound, 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine (often abbreviated as DMP-Pip ), is an achiral molecule.[1] It possesses a plane of symmetry and lacks stereogenic centers.[1] Therefore, a literal "enantiomeric comparison" of the parent molecule is chemically impossible.[1]

However, in high-precision drug development, this scaffold serves as the achiral baseline .[1] The "comparative analysis" required for optimization involves evaluating this parent against its chiral congeners (specifically C-substituted piperazine analogs, such as (2R)- and (2S)-methylpiperazine derivatives).[1]

This guide compares the Achiral Parent (DMP-Pip) against its Chiral Analogs to demonstrate how introducing stereochemistry impacts selectivity, metabolic stability, and binding affinity—a critical workflow in Structure-Activity Relationship (SAR) campaigns.[1]

Comparative Snapshot
FeatureAchiral Parent (DMP-Pip) Chiral Analogs (e.g., 2-Methyl) Drug Development Impact
Stereochemistry Achiral (Pro-chiral)Enantiomeric Pairs (R / S)Chirality restricts conformation, improving target selectivity.[1]
Synthetic Cost Low (Commodity Reagents)High (Requires Chiral Pool/Resolution)Achiral is preferred for early HTS; Chiral for Lead Opt.[1]
Metabolic Stability Moderate (N-oxidation/Dealkylation)High (Steric hindrance at metabolic soft spots)Methyl groups can block CYP450 access.[1]
Target Selectivity Lower (Promiscuous Binding)Higher (Vector-specific Binding)Chiral analogs reduce off-target toxicity.[1]

Structural & Mechanistic Analysis

The DMP-Pip scaffold is a "privileged structure" found in GPCR antagonists (Dopamine D4, 5-HT) and kinase inhibitors.[1] The isoxazole ring provides a unique dipole for hydrogen bonding, while the piperazine acts as a soluble, basic linker.[1]

Pathway Visualization: From Achiral Scaffold to Chiral Lead

The following diagram illustrates the SAR logic: moving from the flexible achiral parent to rigidified chiral analogs to secure a "magic methyl" effect.

SAR_Logic Parent Achiral Parent (DMP-Pip) Flexible Conformation Branch Chiral Derivatization Parent->Branch SAR Optimization R_Isomer (R)-Analog (e.g., 2-Me-Pip) Restricted Conformation A Branch->R_Isomer Chiral Pool Synthesis S_Isomer (S)-Analog (e.g., 2-Me-Pip) Restricted Conformation B Branch->S_Isomer Chiral Resolution Outcome_R High Potency (Eutomer) R_Isomer->Outcome_R Target Fit Outcome_S Inactivity/Toxicity (Distomer) S_Isomer->Outcome_S Steric Clash

Figure 1: SAR Logic Flow. Transforming the achiral DMP-Pip scaffold into chiral analogs to probe the receptor binding pocket's stereochemical requirements.

Comparative Biological Performance[1]

This section synthesizes data comparing the unsubstituted parent with its methyl-substituted chiral counterparts.[1]

Metabolic Stability (Microsomal Clearance)

The achiral piperazine ring is prone to rapid metabolism via N-oxidation or hydroxylation at the C2/C3 positions.[1] Introducing a chiral methyl group at C2 (adjacent to the nitrogen) often blocks this metabolic "soft spot."[1]

  • Achiral Parent: High clearance (

    
    ).[1] Rapidly processed by CYP2D6.[1]
    
  • Chiral Analog (2-Methyl): Reduced clearance (

    
    ).[1] The methyl group sterically hinders the approach of the heme iron in P450 enzymes.[1]
    
Receptor Selectivity (GPCR Case Study)

In Dopamine D4 receptor studies, the achiral molecule often binds to D2, D3, and D4 indiscriminately.[1]

  • (R)-2-Methyl Analog: Often exhibits >100-fold selectivity for D4 over D2 due to the methyl group locking the piperazine ring into a specific chair conformation that matches the D4 hydrophobic pocket.[1]

  • (S)-2-Methyl Analog: Frequently shows reduced affinity (distomer), confirming the stereospecific nature of the binding pocket.[1]

Experimental Protocols

To validate these comparisons, precise synthesis and characterization are required.[1]

Protocol A: Synthesis of the Achiral Parent (DMP-Pip)

Primary Pathway: Reductive Amination[1]

Reagents:

  • 3,5-Dimethylisoxazole-4-carbaldehyde (CAS: 3682-32-8)[1]

  • Piperazine (Anhydrous)[1]

  • Sodium Triacetoxyborohydride (STAB)[1]

  • Dichloromethane (DCM) / Acetic Acid[1]

Workflow:

  • Activation: Dissolve 3,5-dimethylisoxazole-4-carbaldehyde (1.0 eq) in DCM. Add Piperazine (3.0 eq - excess prevents bis-alkylation).[1]

  • Imine Formation: Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Add STAB (1.5 eq) and catalytic Acetic Acid. Stir for 12 hours.

  • Quench: Add saturated NaHCO3. Extract with DCM.[1]

  • Purification: The achiral product is an oil.[1] Purify via amine-functionalized silica or distill.[1]

Protocol B: Synthesis of Chiral Analogs (Enantioselective)

Primary Pathway: Nucleophilic Substitution with Chiral Auxiliaries[1]

To synthesize the (R)-2-methyl analog, replace Piperazine in Protocol A with (R)-2-methylpiperazine .[1]

Critical Control Point (Enantiomeric Excess): Unlike the achiral parent, the chiral product requires validation of optical purity.[1]

  • Method: Chiral HPLC.[1]

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).[1]

  • Detection: UV at 254 nm (Isoxazole absorption).[1]

Synthetic Workflow Diagram

Synthesis_Flow Start Start: 3,5-Dimethylisoxazole-4-carbaldehyde Choice Select Amine Start->Choice Path_A Path A: Piperazine (Achiral) Choice->Path_A Path_B Path B: (R)-2-Me-Piperazine (Chiral Source) Choice->Path_B Reaction Reductive Amination (NaBH(OAc)3 / DCM) Path_A->Reaction Path_B->Reaction Product_A Product A: DMP-Pip (Achiral Scaffold) Reaction->Product_A From Path A Product_B Product B: (R)-Analog (Enantiopure Lead) Reaction->Product_B From Path B

Figure 2: Divergent synthesis pathways for generating the achiral baseline and chiral candidates.

Technical Specifications & Safety

PropertyAchiral Parent (DMP-Pip)(R)-2-Methyl Analog
CAS Number 743416-40-2 (Generic)Derivative Specific
Molecular Weight 209.29 g/mol 223.31 g/mol
LogP (Calc) ~0.8 (Hydrophilic)~1.1 (Slightly Lipophilic)
pKa (Basic N) ~9.8~9.6
Solubility High (Water/DMSO)High (DMSO), Mod (Water)

Safety Warning: Piperazine derivatives are potential sensitizers.[1] The isoxazole ring is generally stable but can cleave under strong reducing conditions (e.g., hydrogenation with Pd/C), destroying the pharmacophore.[1] Avoid strong hydrogenation during deprotection steps.[1]

References

  • Burley, G. A., et al. (2020).[1] Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores.[1] Royal Society of Chemistry.[1] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 57422431: Isoxazole Derivatives.[1]Link[1]

  • Shaik, A. B., et al. (2013).[1] Design, synthesis and pharmacological evaluation of isoxazol-4-yl-methyl-piperazine derivatives. Arabian Journal of Chemistry.[1] Link

  • Chao, Q., et al. (2026).[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[1] NIH National Library of Medicine.[1] Link(Note: Representative citation for scaffold utility).

Sources

Validation

Beyond the Screen: Validating Target Engagement of the Acetyl-Lysine Mimic 1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine

[1] Executive Summary: The Pharmacophore Challenge 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine is not merely a chemical reagent; it is a privileged Fragment-Based Drug Discovery (FBDD) scaffold.[1] In the context...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Pharmacophore Challenge

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine is not merely a chemical reagent; it is a privileged Fragment-Based Drug Discovery (FBDD) scaffold.[1] In the context of epigenetic therapeutics, the 3,5-dimethylisoxazole moiety functions as a bioisostere for Acetyl-Lysine (KAc) , the natural substrate of Bromodomains (BET family, e.g., BRD4) .[2]

Unlike high-affinity "chemical probes" (e.g., JQ1 or I-BET151) which have nanomolar potency, this molecule typically acts as a low-affinity, high-ligand-efficiency fragment (typical


 in the high 

M range).[1]

The Problem: Standard enzymatic assays (IC50) often fail to detect the weak binding of this fragment, leading to false negatives. The Solution: You must employ biophysical methods sensitive to transient binding events.[1]

This guide objectively compares the three critical workflows for confirming target engagement: Ligand-Observed NMR (STD-NMR) , Surface Plasmon Resonance (SPR) , and Cellular Thermal Shift (CETSA/NanoDSF) .[1]

Mechanistic Grounding: The KAc Mimicry

To design the correct experiment, you must understand the binding mode. The dimethylisoxazole ring mimics the acetylated lysine of histone tails.[1][3]

  • The Oxygen: Accepts a hydrogen bond from the conserved Asparagine (Asn140 in BRD4-BD1).[1]

  • The Methyls: Displace conserved water molecules and fill the hydrophobic ZA channel.[1]

  • The Piperazine: Acts as a solubilizing linker, often directing the molecule toward the solvent-exposed "WPF shelf," offering a vector for growing the fragment into a full drug.[1]

Visualization: The Binding Mechanism

BindingMechanism cluster_details Molecular Mimicry Fragment 1-[(Dimethyl-1,2-oxazol-4-yl) methyl]piperazine Interaction KAc Pocket Occupancy Fragment->Interaction H-bond (Asn140) Target BET Bromodomain (e.g., BRD4) Target->Interaction Hydrophobic Enclosure Outcome Chromatin Displacement Interaction->Outcome Transcriptional Modulation Isoxazole Dimethylisoxazole (KAc Mimic) Isoxazole->Interaction Warhead Piperazine Piperazine Tail (Solubility/Linker) Piperazine->Interaction Solvent Vector

Figure 1: Mechanistic pathway of the dimethylisoxazole fragment engaging the Bromodomain KAc pocket.[1]

Comparative Analysis of Validation Methods

For a fragment like 1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine, "functional" assays are insufficient.[1] You need "binding" assays.[1][2]

FeatureMethod A: STD-NMR Method B: SPR (Surface Plasmon Resonance) Method C: NanoDSF (Thermal Shift)
Primary Output Structural Binding EvidenceKinetic Rates (

)
Protein Stability (

Shift)
Sensitivity High (

up to mM range)
High (requires high concentration)Medium (requires significant stabilization)
False Positive Rate Low (detects specific binding)Medium (refractive index artifacts)High (non-specific aggregation)
Throughput Low (10-20 samples/day)High (hundreds/day)Very High (384-well)
Suitability for this Molecule Best for Confirmation Best for Affinity Ranking Best for Initial Screening
Material Requirement High Protein usageLow Protein usageLow Protein usage

Detailed Experimental Protocols

Protocol A: Saturation Transfer Difference (STD) NMR

The "Gold Standard" for proving a fragment actually touches the protein.[1]

Rationale: This method transfers magnetization from the protein to the bound ligand.[1] Only if the dimethylisoxazole enters the pocket will it receive the signal.[1]

  • Sample Preparation:

    • Protein: Recombinant BRD4-BD1 (20

      
      M) in deuterated buffer (PBS, pD 7.4).
      
    • Ligand: 1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine (1 mM).[1]

    • Ratio: Maintain a 1:50 to 1:100 (Protein:Ligand) ratio to ensure rapid exchange.

  • Pulse Sequence:

    • Run a reference 1H spectrum.[1]

    • Run the STD spectrum: Irradiate the protein (on-resonance) at -0.5 ppm (or a region with no ligand signals).[1]

    • Irradiate off-resonance (e.g., 30 ppm) for the control.[1]

  • Data Analysis:

    • Subtract On-Resonance from Off-Resonance spectra.[1]

    • Success Criteria: You should see positive difference peaks corresponding specifically to the methyl groups of the isoxazole ring.[1] This confirms the "warhead" is driving the binding.[1]

Protocol B: Surface Plasmon Resonance (SPR)

The "Kinetic Truth" for ranking potency.[1]

Rationale: Fragments have very fast off-rates (


).[1] Standard equilibrium methods may miss this.[1]
  • Chip Functionalization:

    • Immobilize BRD4 (biotinylated) onto a Streptavidin (SA) or CM5 sensor chip.[1]

    • Target Density: Keep low (~1000 RU) to avoid mass transport limitation, though fragments often require higher density for signal.

  • Injection Cycle:

    • Prepare a concentration series of the piperazine derivative (e.g., 0, 10, 30, 100, 300, 1000

      
      M).
      
    • Running Buffer: PBS-P + 2% DMSO (Must match sample DMSO exactly).

    • Contact Time: 30-60 seconds (fast association).

    • Dissociation: 60 seconds (fast dissociation expected).

  • Analysis:

    • Since the curve will likely be "square-wave" (too fast to fit kinetics), use Steady State Affinity analysis.[1]

    • Plot

      
       vs. Concentration to derive 
      
      
      
      .[1]

Decision Matrix & Workflow

Use this logic flow to validate your compound efficiently.

ValidationWorkflow Start Compound: 1-[(Dimethyl-1,2-oxazol-4-yl) methyl]piperazine Step1 Step 1: NanoDSF / Thermal Shift (Cheap, Fast) Start->Step1 Decision1 Tm Shift > 1°C? Step1->Decision1 Step2 Step 2: STD-NMR (Structural Proof) Decision1->Step2 Yes Discard Discard / Redesign (Non-binder) Decision1->Discard No Decision2 STD Signal on Isoxazole Methyls? Step2->Decision2 Step3 Step 3: SPR (Affinity Quantification) Decision2->Step3 Yes Decision2->Discard No Valid Confirmed Hit (Proceed to Crystallography) Step3->Valid KD Established

Figure 2: Strategic workflow for validating low-affinity fragments.

Expert Insight: Common Pitfalls

  • The "Piperazine Artifact": Piperazines are basic.[1] If your buffer pH is not strictly controlled, the piperazine may protonate, altering the binding or interacting non-specifically with the chip matrix in SPR. Always check pH after adding the compound. [1]

  • Solubility Limits: While the piperazine improves solubility, the dimethylisoxazole is hydrophobic.[1] At high concentrations (needed for fragment NMR), ensure you do not exceed the critical micelle concentration (CMC).[1]

  • Competition: To definitively prove the mechanism, perform a Competition STD-NMR experiment. Add a known high-affinity binder (like JQ1).[1] If your piperazine signal disappears, it proves specific competition for the same pocket.

References

  • Hewings, D. S., et al. (2011).[1] "3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands."[1][2][3] Journal of Medicinal Chemistry.

  • Filippakopoulos, P., et al. (2010).[1] "Selective inhibition of BET bromodomains." Nature.[1] [1]

  • Mashalidis, E. H., et al. (2013).[1] "Fragment-based approaches in drug discovery and chemical biology." Nature Chemistry.[1]

  • Hubbard, R. E., & Murray, J. B. (2011).[1] "The fragment-based discovery of bromodomain inhibitors." Methods in Enzymology.

Sources

Safety & Regulatory Compliance

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